molecular formula C11H7F2NO3 B15209400 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid

Cat. No.: B15209400
M. Wt: 239.17 g/mol
InChI Key: FTGNMNLSWOTADF-SNAWJCMRSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethyl group and an acrylic acid moiety, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the development of eco-friendly and cost-effective methods, such as the use of recyclable catalysts, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-3-1-2-6(9(7)17-11)4-5-8(15)16/h1-5,10H,(H,15,16)/b5-4+

InChI Key

FTGNMNLSWOTADF-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=C(O2)C(F)F)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(F)F)C=CC(=O)O

Origin of Product

United States

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